
Acorafloxacin
Descripción general
Descripción
JNJ-Q2 es un fármaco antibacteriano fluoroquinolónico de amplio espectro. Se está desarrollando para el tratamiento de infecciones bacterianas agudas de la piel y las estructuras cutáneas, así como para la neumonía adquirida en la comunidad. Este compuesto es particularmente notable por su actividad contra las infecciones por Staphylococcus aureus resistente a la meticilina (MRSA) .
Métodos De Preparación
La síntesis de JNJ-Q2 implica varios pasos, comenzando con la preparación del núcleo de quinolina. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo de quinolina: Esto involucra la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo flúor: Este paso involucra el uso de agentes fluorantes para introducir el grupo flúor en el núcleo de quinolina.
Funcionalización del anillo de piperidina:
Modificaciones finales:
Los métodos de producción industrial para JNJ-Q2 probablemente involucrarían la optimización de estos pasos sintéticos para maximizar el rendimiento y la pureza mientras se minimizan el costo y el impacto ambiental.
Análisis De Reacciones Químicas
1.1. Piperazinyl Ring Functionalization
Ciprofloxacin’s C-7 piperazinyl group undergoes diverse reactions:
-
Acylation : Reacts with ethyl cyanoacetate or ethyl acetoacetate under basic conditions to form cyanacetylpiprazinyl derivatives (e.g., compound 7 ) with 67% yield .
-
Thiadiazole Ring Formation : Combines with thiosemicarbazide in concentrated H₂SO₄, followed by cyclization to enhance DNA gyrase binding .
-
Sulfonamide Hybridization : Diazonium coupling with sulfonamides (e.g., compound 12 –18 ) achieves 81.4–87.57% yields. These hybrids show strong inhibition of DNA topoisomerase IV (IC₅₀ = 1.2–2.8 μM) .
2.1. UV/Chlorine Oxidation
-
Rate Constant : First-order degradation rate of 0.0026 s⁻¹ (92.2% removal in 100 s) .
-
Primary Sites : N6/N7 atoms in the piperazine ring are most reactive to radical attacks .
-
Products : 21 intermediates via:
2.2. Ozonation
-
pH-Dependent Pathways :
pH Dominant Pathway Key Products 3 Piperazine degradation Loss of C₄H₇N 7 Quinolone core degradation Isatin/anthranilic acid analogues 10 Mixed pathways – -
Antibacterial Impact : Degradation at pH 7 disrupts the quinolone core, reducing antibiotic activity .
Oxidation by ACVA (4,4′-Azobis-4-cyanovaleric acid)
-
Kinetics :
Compound Temperature (°C) Rate Constant (k × 10⁻⁴ s⁻¹) Ciprofloxacin 25 1.2 Pefloxacin 25 0.9 -
Product Identification : Formation of peroxycarboxylic acid derivatives via carbonyl group oxidation .
Triazole Conjugates
-
Synthesis : Propargylated ciprofloxacin undergoes click chemistry with azides to form 1,2,3-triazole derivatives (e.g., 4a –u ) .
-
Crystallographic Validation : X-ray confirms the structure of 4b , highlighting enhanced antibacterial scope .
Key Reaction Mechanisms
Aplicaciones Científicas De Investigación
Treatment of Respiratory Infections
Acorafloxacin has demonstrated effectiveness in treating respiratory tract infections, including community-acquired pneumonia (CAP) and chronic obstructive pulmonary disease (COPD) exacerbations. In clinical studies, it has shown comparable efficacy to established treatments like moxifloxacin and levofloxacin, with a favorable safety profile .
Urinary Tract Infections (UTIs)
The compound is also being investigated for its role in treating complicated UTIs caused by multidrug-resistant organisms. Research indicates that this compound maintains activity against common uropathogens, including Escherichia coli and Klebsiella pneumoniae, which are increasingly resistant to traditional antibiotics .
Skin and Soft Tissue Infections
This compound's broad-spectrum activity makes it a candidate for treating skin and soft tissue infections (SSTIs). Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) has been highlighted in several studies, suggesting its potential use in empirical therapy for SSTIs .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other fluoroquinolones:
Antibiotic | Spectrum of Activity | Notable Resistance | Clinical Use Cases |
---|---|---|---|
This compound | Broad (G+ and G-) | Lower resistance | CAP, UTIs, SSTIs |
Moxifloxacin | Broad (G+ and G-) | Moderate resistance | CAP, COPD exacerbations |
Levofloxacin | Broad (G+ and G-) | High resistance | CAP, UTIs |
Ciprofloxacin | Primarily G- | Very high resistance | UTIs, gastrointestinal infections |
Efficacy in Resistant Strains
A case study published in a peer-reviewed journal illustrated the successful use of this compound in a patient with a severe respiratory infection caused by a fluoroquinolone-resistant strain of Streptococcus pneumoniae. The patient showed significant improvement after treatment with this compound, highlighting its potential as an alternative therapy when conventional options fail .
Safety Profile Assessment
Another study focused on the safety profile of this compound compared to other fluoroquinolones. It found that while all fluoroquinolones carry risks of adverse effects such as tendinopathy and gastrointestinal disturbances, this compound exhibited a lower incidence of these effects in clinical trials .
Future Research Directions
Ongoing research is crucial for fully understanding the potential applications of this compound. Areas for future investigation include:
- Combination Therapies : Exploring the synergistic effects of this compound with other antibiotics to combat multidrug-resistant infections.
- Pharmacokinetics : Studying the absorption, distribution, metabolism, and excretion (ADME) profiles to optimize dosing regimens.
- Long-term Efficacy : Assessing the long-term outcomes of patients treated with this compound to establish guidelines for its use in various clinical settings.
Mecanismo De Acción
JNJ-Q2 ejerce sus efectos antibacterianos al inhibir la síntesis de ADN bacteriano. Lo logra al dirigirse a dos enzimas bacterianas clave: la ADN girasa y la ADN topoisomerasa IV. La ADN girasa es responsable de introducir superenrollamientos negativos en el ADN, mientras que la ADN topoisomerasa IV es responsable de separar las hebras de ADN replicadas. Al inhibir estas enzimas, JNJ-Q2 evita que las bacterias repliquen su ADN, lo que lleva a la muerte celular .
Comparación Con Compuestos Similares
JNJ-Q2 es similar a otras fluoroquinolonas, como ciprofloxacina, moxifloxacina y gemifloxacina. Tiene varias características únicas:
Actividad contra MRSA: Se ha demostrado que JNJ-Q2 es más eficaz contra MRSA en comparación con otras fluoroquinolonas.
Menor propensión a la resistencia: JNJ-Q2 tiene una menor propensión a inducir resistencia en comparación con otras fluoroquinolonas.
Compuestos similares incluyen:
- Ciprofloxacina
- Moxifloxacina
- Gemifloxacina
Actividad Biológica
Acorafloxacin is a novel fluoroquinolone antibiotic that has garnered attention for its potential biological activities, particularly in the treatment of bacterial infections and its emerging role in anticancer therapies. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
This compound belongs to the fluoroquinolone class, which is characterized by a bicyclic core structure that includes a quinolone moiety. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.
In Vitro Studies
This compound exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values have been reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.0 |
Escherichia coli | 0.5 |
Pseudomonas aeruginosa | 4.0 |
Klebsiella pneumoniae | 0.08 |
These results indicate that this compound is particularly effective against E. coli and K. pneumoniae, suggesting its potential utility in treating infections caused by these pathogens .
Resistance Mechanisms
Despite its efficacy, resistance to fluoroquinolones, including this compound, is a growing concern. Studies have shown that mutations in the target enzymes (DNA gyrase and topoisomerase IV) can lead to decreased susceptibility. Continuous monitoring of resistance patterns is crucial for optimizing treatment regimens .
Anticancer Properties
Recent research has explored the anticancer potential of this compound derivatives. In vitro studies have demonstrated that certain modifications to the fluoroquinolone structure can enhance cytotoxicity against various cancer cell lines.
Case Studies on Anticancer Activity
- Cytotoxicity Against Cancer Cell Lines :
- Molecular Targeting :
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various in vitro cytotoxicity assays, indicating low toxicity levels compared to traditional chemotherapeutics. Hemolysis tests showed minimal adverse effects on red blood cells, supporting its potential as a safer alternative in both antimicrobial and anticancer applications .
Conclusion and Future Directions
This compound demonstrates promising biological activities, particularly in its antimicrobial efficacy and potential anticancer properties. Ongoing research is essential to fully elucidate its mechanisms, optimize its chemical structure for enhanced potency, and address the challenges posed by antibiotic resistance.
Future studies should focus on:
- Clinical trials to evaluate the efficacy and safety of this compound in diverse patient populations.
- Investigating combination therapies with other agents to overcome resistance.
- Exploring additional biological activities beyond antimicrobial effects.
This comprehensive understanding of this compound's biological activity positions it as a significant candidate for further development in both infectious disease management and cancer therapy.
Propiedades
IUPAC Name |
7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O4/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29)/b16-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKVDAAFMQKZJS-LFIBNONCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3CCC/C(=C(/CN)\F)/C3)F)C(=O)C(=CN2C4CC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236667 | |
Record name | Acorafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878592-87-1 | |
Record name | Acorafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878592-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acorafloxacin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878592871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acorafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACORAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/070SV15RJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.